3-Cyanocyclobutane-1-sulfonyl fluoride
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Overview
Description
3-Cyanocyclobutane-1-sulfonyl fluoride is a chemical compound with the molecular formula C₅H₆FNO₂S and a molecular weight of 163.17 g/mol It is characterized by the presence of a sulfonyl fluoride group attached to a cyclobutane ring, which also contains a cyano group
Preparation Methods
The synthesis of 3-Cyanocyclobutane-1-sulfonyl fluoride can be achieved through several synthetic routes. One common method involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides using mild reaction conditions and readily available reagents . This process typically involves a chlorine-fluorine exchange reaction in the presence of potassium fluoride (KF) or potassium bifluoride (KHF₂) as the fluorinating agents . Industrial production methods may employ similar strategies but on a larger scale, ensuring the efficient and cost-effective synthesis of the compound.
Chemical Reactions Analysis
3-Cyanocyclobutane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of sulfonamides or sulfonate esters.
Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acids under acidic or basic conditions.
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols, which react with the sulfonyl fluoride group to form the corresponding sulfonamide, sulfonate ester, or sulfonate . The major products formed from these reactions depend on the specific nucleophile and reaction conditions employed.
Scientific Research Applications
3-Cyanocyclobutane-1-sulfonyl fluoride has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Chemical Biology: The compound is employed in the study of enzyme mechanisms and protein interactions due to its ability to form covalent bonds with specific amino acid residues.
Drug Discovery: It serves as a precursor for the synthesis of potential drug candidates, especially those targeting enzymes and proteins involved in disease pathways.
Materials Science: The compound is utilized in the development of novel materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Cyanocyclobutane-1-sulfonyl fluoride involves its reactivity with nucleophiles, particularly amino acid residues in proteins. The sulfonyl fluoride group reacts with nucleophilic side chains, such as those of lysine, tyrosine, and histidine, forming stable covalent adducts . This covalent modification can inhibit the activity of enzymes or alter protein-protein interactions, making the compound a valuable tool in chemical biology and drug discovery .
Comparison with Similar Compounds
3-Cyanocyclobutane-1-sulfonyl fluoride can be compared with other sulfonyl fluorides, such as:
2-Nitrobenzenesulfonyl fluoride: Known for its antibacterial properties and use in protease inhibition.
(2-Aminoethyl)benzenesulfonyl fluoride: Commonly used as a serine protease inhibitor.
Fluorosulfonyloxybenzoyl-L-lysine: Utilized in chemical cross-linking studies to capture enzyme-substrate interactions.
The uniqueness of this compound lies in its cyclobutane ring structure, which imparts distinct steric and electronic properties compared to other sulfonyl fluorides . This structural feature can influence its reactivity and selectivity in various chemical and biological applications.
Properties
IUPAC Name |
3-cyanocyclobutane-1-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FNO2S/c6-10(8,9)5-1-4(2-5)3-7/h4-5H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXNVZXEHMYEGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1S(=O)(=O)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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